molecular formula C16H20FN3O2 B8582328 tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate

tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate

Cat. No.: B8582328
M. Wt: 305.35 g/mol
InChI Key: ZKXIAIUAVZFTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorine atom and a cyano group attached to a phenyl ring, which is further connected to a piperazine ring. The tert-butyl ester group is attached to the piperazine ring, providing stability and solubility to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the fluorine and cyano groups: The phenyl ring with fluorine and cyano substituents can be synthesized separately through electrophilic aromatic substitution reactions.

    Coupling of the phenyl ring with the piperazine ring: The phenyl ring is then coupled with the piperazine ring using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorine and cyano groups on the phenyl ring can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold that can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate is unique due to the presence of both fluorine and cyano groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H20FN3O2

Molecular Weight

305.35 g/mol

IUPAC Name

tert-butyl 4-(4-cyano-3-fluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-5-4-12(11-18)14(17)10-13/h4-5,10H,6-9H2,1-3H3

InChI Key

ZKXIAIUAVZFTFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Difluorobenzonitrile (5.00 g, 35.94 mmol), tert-butyl-1-piperazinecarboxylate (6.69 g, 35.92 mmol) and potassium carbonate (10.0 g, 72.4 mmol) were combined in dimethylsulfoxide (40 mL) and stirred at 150° C. overnight. The reaction mixture was cooled to ambient temperature, poured into water (150 mL) and extracted into ethyl acetate (150 mL). The extract was washed twice with water and once with brine, dried over magnesium sulfate and concentrated. The residue was purified by flash chromatography (2″×5″ silica gel). The column was flushed with 500 mL each 10% and 20% ethyl acetate/hexane and the product removed with an additional 500 mL of 20% ethyl acetate/hexane. Concentration gave 4-(4-cyano-3-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester as a white solid (3.28 g, 30%) which had mp 130.5-131.0° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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